3-(Tert-butoxy)-4-fluorophenol
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Overview
Description
3-(Tert-butoxy)-4-fluorophenol is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-4-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production by optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3-(Tert-butoxy)-4-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and fluorine atom can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(Tert-butoxy)propionic acid
- tert-Butyl Ethers of Renewable Diols
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
3-(Tert-butoxy)-4-fluorophenol is unique due to the presence of both a tert-butoxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science .
Properties
Molecular Formula |
C10H13FO2 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
4-fluoro-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3 |
InChI Key |
DNDQUNPGMJMWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
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